

An In-depth Technical Guide to Sodium Glutamate Monohydrate (CAS 6106-04-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium Glutamate Monohydrate*

Cat. No.: *B130435*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sodium Glutamate Monohydrate** (MSG), focusing on its chemical properties, synthesis, and applications in research, particularly in the context of cellular signaling and experimental protocols.

Chemical and Physical Properties

Sodium L-Glutamate Monohydrate is the sodium salt of the non-essential amino acid, L-glutamic acid. It is widely known as a flavor enhancer in the food industry.[1][2]

Property	Value	References
CAS Number	6106-04-3	[3]
Molecular Formula	C ₅ H ₈ NNaO ₄ ·H ₂ O	[3]
Molecular Weight	187.13 g/mol	[3]
Appearance	White crystalline powder	[4]
Melting Point	232 °C (decomposes)	[5]
Solubility	Freely soluble in water	[6]
pH	6.7-7.2 (50 g/L in H ₂ O at 20 °C)	[7]
SMILES	C(CC(=O)[O-])C(C(=O)O)N.O. [Na+]	[8]
InChI Key	FMGRPEQSMWQKHM- QTNFYWBSSA-N	[4]

Synthesis

The primary method for the industrial production of monosodium glutamate is through bacterial fermentation.[\[1\]](#)[\[6\]](#)

Fermentation Process

The modern production of MSG predominantly utilizes a fermentation process with specific strains of bacteria, most commonly *Corynebacterium glutamicum*.[\[1\]](#)[\[6\]](#) This process involves several key stages:

- Raw Material Preparation: A carbohydrate source, such as sugarcane, sugar beets, corn, or molasses, is used to create a glucose solution.[\[2\]](#)[\[9\]](#)
- Fermentation: The glucose solution is placed in a fermentation tank, and a culture of *Corynebacterium glutamicum* is introduced. These microorganisms consume the glucose and excrete glutamic acid into the surrounding broth.[\[1\]](#)[\[2\]](#) Key parameters such as

temperature (around 30-37°C) and pH are carefully controlled to optimize the production of glutamic acid.[9]

- Extraction and Purification: The fermentation broth, now rich in glutamic acid, is filtered to remove the bacteria and other solid impurities.[1][9]
- Neutralization: The extracted glutamic acid is then neutralized with sodium hydroxide or sodium carbonate to form monosodium glutamate.[1][9]
- Crystallization and Drying: The resulting MSG solution is concentrated, and through a process of crystallization, pure **monosodium glutamate monohydrate** crystals are formed. These crystals are then dried to produce the final product.[1][2][9]

Applications in Research and Drug Development

Beyond its culinary uses, sodium glutamate is a valuable tool in various research fields due to its role as a primary excitatory neurotransmitter in the central nervous system and its function in taste perception.[10][11]

Neurological Research

Glutamate is the most abundant excitatory neurotransmitter in the mammalian nervous system and plays a critical role in synaptic transmission, plasticity, learning, and memory.[11] Sodium glutamate is frequently used in *in vitro* and *in vivo* models to study:

- Excitotoxicity: Overstimulation of glutamate receptors can lead to neuronal damage and death, a phenomenon known as excitotoxicity. This process is implicated in various neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS).[11][12]
- Glutamatergic Signaling: It is used to investigate the function of ionotropic glutamate receptors (iGluRs) like NMDA, AMPA, and kainate receptors, as well as metabotropic glutamate receptors (mGluRs), and their downstream signaling pathways.[4][5]

Cell Culture

Sodium glutamate is utilized in cell culture media as a source of the non-essential amino acid glutamine, which is crucial for cell growth and proliferation. It can also be used to study cellular

metabolism and the effects of glutamate on specific cell types.[10]

Taste and Sensory Science

As the prototypical "umami" substance, MSG is used to study the mechanisms of taste perception. Research in this area focuses on the T1R1/T1R3 taste receptor and its signaling cascade.[13][14]

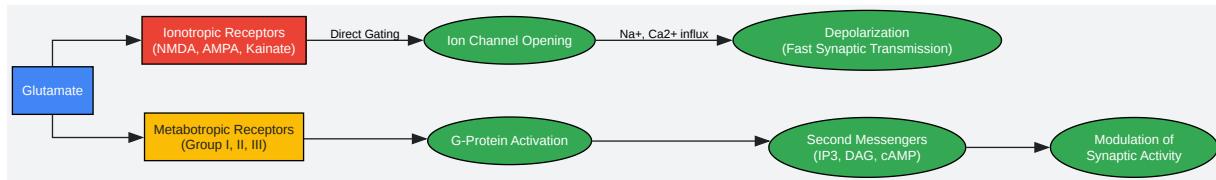
Experimental Protocols

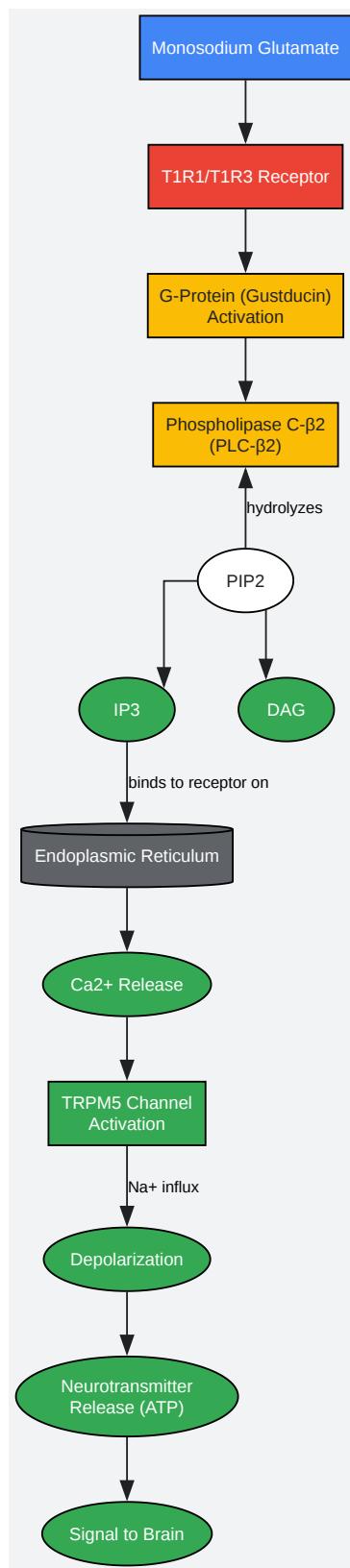
In Vivo Administration for Neurotoxicity Studies in Rodents

This protocol describes the induction of neurotoxic effects in neonatal mice through subcutaneous injection of MSG.

- Animal Model: Neonatal Swiss albino mice (Day 4 postpartum).[15]
- Reagent Preparation: Prepare a solution of monosodium glutamate in sterile, pyrogen-free saline.
- Administration: Administer a single subcutaneous injection of MSG at varying doses (e.g., 2, 3, or 4 mg/g body weight).[15] A control group should receive an equivalent volume of saline.
- Post-Administration Monitoring: Monitor the animals for developmental and behavioral changes. Key endpoints can include body weight, food and water intake, motor activity, and endocrine function (e.g., pituitary and ovarian weight, plasma corticosterone levels).[15]
- Histological Analysis: At the end of the study period, perfuse the animals and collect brain tissue. Perform histological analysis, particularly of the arcuate nucleus of the hypothalamus, to assess for neuronal lesions.[15]

Glutamate-Induced Excitotoxicity in Primary Cortical Neuron Cultures


This protocol outlines a method for inducing excitotoxicity in primary neuronal cultures.


- Cell Culture: Prepare primary cortical neuron cultures from fetal mice (e.g., embryonic day 15-16). Plate dissociated neurons on poly-L-lysine coated culture dishes in a suitable growth medium. Maintain cultures for 14-24 days in vitro to allow for maturation.[9]
- Reagent Preparation: Prepare a stock solution of L-glutamic acid monosodium salt hydrate in a serum-free, defined culture medium.
- Experimental Procedure:
 - Replace the culture medium with a defined salt solution (e.g., Earle's salts).
 - Expose the mature neuronal cultures to varying concentrations of glutamate (e.g., 50-500 μ M) for a short duration (e.g., 5 minutes).[9]
 - Wash out the glutamate-containing solution thoroughly and replace it with fresh, glutamate-free culture medium.
 - Return the cultures to the incubator.
- Assessment of Neurotoxicity: Assess neuronal viability at various time points post-exposure (e.g., 1, 6, and 24 hours). This can be done using methods such as:
 - Morphological Assessment: Microscopic examination for signs of neuronal swelling, neurite disintegration, and cell death.[9]
 - Viability Assays: Use of fluorescent dyes like propidium iodide (to label dead cells) and calcein-AM (to label live cells).
 - Lactate Dehydrogenase (LDH) Assay: Measurement of LDH release into the culture medium as an indicator of cell membrane damage.

Signaling Pathways

Neuronal Glutamate Signaling

Glutamate mediates excitatory neurotransmission through two main classes of receptors: ionotropic and metabotropic.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. How Is Monosodium Glutamate Made? | Jolion Foods [jolianfoods.com]
- 2. Manufacturing Process - Monosodium glutamate (MSG) [monosodiumglumate.weebly.com]
- 3. US5907059A - Process for the preparation of monosodium glutamate - Google Patents [patents.google.com]
- 4. Umami taste transduction mechanisms1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A pathway map of glutamate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the production process of monosodium glutamate? -gnfchem.com [gnfchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jneurosci.org [jneurosci.org]
- 10. Gastric emptying and duodenal motility upon intake of a liquid meal with monosodium glutamate in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Behavioral and endocrinological effects of single injections of monosodium glutamate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium Glutamate Monohydrate (CAS 6106-04-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130435#sodium-glutamate-monohydrate-cas-number-6106-04-3-details>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com